molecular formula C5F9N B1608132 Nonafluoropentanitrile CAS No. 22325-71-9

Nonafluoropentanitrile

Cat. No. B1608132
CAS RN: 22325-71-9
M. Wt: 245.05 g/mol
InChI Key: FVBKAFXHWXBINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonafluoropentanitrile (NFPN) is a fluorinated organic compound belonging to the class of nitriles and is composed of a nine-carbon chain with a terminal fluorine atom and a nitrile group. It is a colorless liquid at room temperature and is soluble in most organic solvents. NFPN is used in a variety of applications, including as a solvent for organic reactions, as a reagent for the synthesis of other compounds, and in the production of polymers. NFPN is also used as an intermediate in the production of fluorinated polymers, surfactants, and lubricants.

Scientific Research Applications

Nonafluoropentanitrile has been studied extensively in scientific research due to its unique properties and potential applications. It has been used as a reagent in organic synthesis, as a solvent for organic reactions, and as an intermediate in the production of polymers and surfactants. Nonafluoropentanitrile has also been studied for its potential use as a fire retardant, as a lubricant, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of Nonafluoropentanitrile is not well understood, but it is believed to be due to its ability to form stable complexes with various molecules, including metal ions and organic compounds. The formation of these complexes is thought to be responsible for the unique properties of Nonafluoropentanitrile, such as its ability to act as a solvent, a reagent, and an intermediate in the production of polymers and surfactants.
Biochemical and Physiological Effects
Nonafluoropentanitrile has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic in laboratory tests and has been shown to have no significant adverse effects when used in laboratory experiments. However, further research is needed to determine the long-term effects of Nonafluoropentanitrile on the environment and on human health.

Advantages and Limitations for Lab Experiments

Nonafluoropentanitrile has several advantages for laboratory experiments. It is non-toxic, has a low vapor pressure, and is soluble in most organic solvents. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, Nonafluoropentanitrile is highly reactive and can react with other compounds, which can lead to unwanted side reactions.

Future Directions

In the future, Nonafluoropentanitrile could be used in a variety of applications, including as a fire retardant, a lubricant, and a corrosion inhibitor. It could also be used as a reagent in organic synthesis and as an intermediate in the production of polymers and surfactants. Additionally, further research is needed to determine the long-term effects of Nonafluoropentanitrile on the environment and on human health.

properties

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoropentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F9N/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBKAFXHWXBINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382157
Record name 2,2,3,3,4,4,5,5,5-nonafluoropentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,5,5,5-Nonafluoropentanenitrile

CAS RN

22325-71-9
Record name 2,2,3,3,4,4,5,5,5-nonafluoropentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nonafluoropentanitrile
Reactant of Route 2
Nonafluoropentanitrile
Reactant of Route 3
Nonafluoropentanitrile
Reactant of Route 4
Nonafluoropentanitrile
Reactant of Route 5
Nonafluoropentanitrile
Reactant of Route 6
Nonafluoropentanitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.